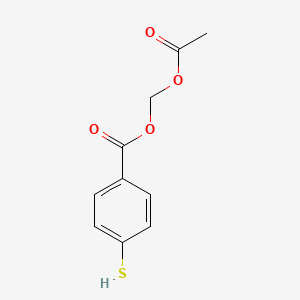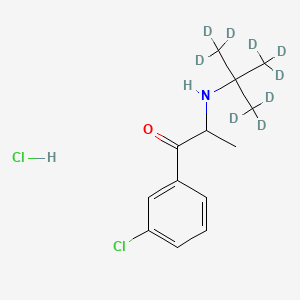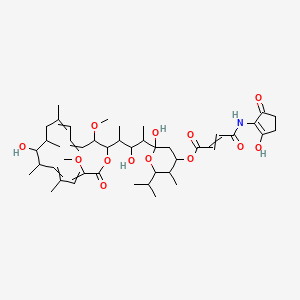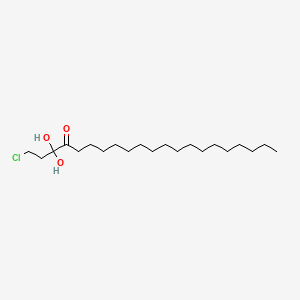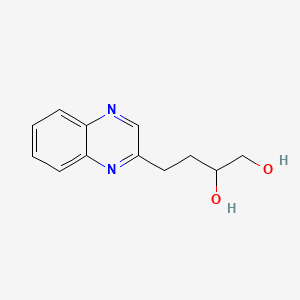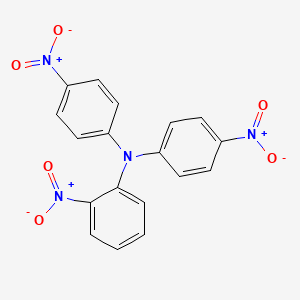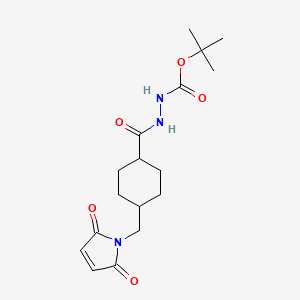
单脱乙基喹吖啶二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monodesethyl Quinacrine, Dihydrochloride is a research tool used in infectious disease research, specifically in antiparasitic and antimalarial agents . Its molecular formula is C21 H26 Cl N3 O . 2 Cl H and has a molecular weight of 444.83 .
Synthesis Analysis
Quinacrine, the parent compound of Monodesethyl Quinacrine, Dihydrochloride, is a heterocyclic three-ring compound and an acridine derivative (9-aminoacridine) . It is readily available as quinacrine dihydrochloride, the dihydrochloride salt of quinacrine, for clinical use .Molecular Structure Analysis
The molecular structure of Monodesethyl Quinacrine, Dihydrochloride is represented by the formula C21H26ClN3O . The InChI representation of the molecule is InChI=1S/C21H26ClN3O.2ClH/c1-3-23-11-5-4-6-12-24-21-17-9-7-15 (22)13-20 (17)25-19-10-8-16 (26-2)14-18 (19)21;;/h7-10,13-14,23H,3-6,11-12H2,1-2H3, (H,24,25);2*1H .Physical and Chemical Properties Analysis
Monodesethyl Quinacrine, Dihydrochloride has a molecular weight of 444.83 . The exact physical and chemical properties of this compound are not well-documented.科学研究应用
抗寄生虫剂
单脱乙基喹吖啶二盐酸盐作为抗寄生虫剂已有很长的历史。 它最初被开发用于对抗原生动物感染,特别是那些由锥虫寄生虫引起的感染 。它在该领域的功效源于其干扰寄生虫DNA和RNA合成的能力,从而抑制其生长和繁殖。
抗炎用途
该化合物已被证明具有显着的抗炎特性。 它调节花生四烯酸途径并影响NF-κB信号通路,该通路在炎症反应中起着至关重要的作用 。这使得它成为治疗以过度炎症为特征的疾病的潜在治疗剂。
抗癌活性
单脱乙基喹吖啶二盐酸盐表现出作为抗癌剂的潜力。 它作用于核蛋白,并被发现会影响诸如p53和AKT之类的通路,这些通路参与细胞周期调控和凋亡 。它诱导癌细胞死亡而保留正常细胞的能力使其成为有希望的癌症治疗候选者。
抗病毒特性
该化合物已证明在抑制病毒复制方面具有很强的活性,包括体外抑制SARS-CoV-2 。它的抗病毒活性与其提高酸性细胞器pH值的能力有关,从而降低了病毒进入细胞所需的酶活性,并与病毒DNA和RNA结合。
免疫调节作用
单脱乙基喹吖啶二盐酸盐通过抑制磷脂酶A2和调节Th1/Th2反应,在各种风湿病和皮肤狼疮中充当免疫调节剂 。这突出了它在治疗自身免疫性疾病方面的潜力。
多药耐药的抑制
该化合物与抑制癌细胞的多药耐药有关。 它干扰癌细胞用来排出化学治疗药物的某些蛋白质的功能,从而提高这些药物的有效性 。
未来方向
Quinacrine, the parent compound of Monodesethyl Quinacrine, Dihydrochloride, has shown anticancer, antiprion, and antiviral activity . It has been used as an immunomodulator in cutaneous lupus erythematosus and various rheumatological diseases, by inhibiting phospholipase A2 modulating the Th1/Th2 response . It has also shown anti-SARS-CoV-2 activity, suggesting potential for further clinical studies against coronavirus disease 2019 (COVID-19) infection .
作用机制
Target of Action
Monodesethyl Quinacrine, Dihydrochloride, a metabolite of Quinacrine , primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs . This interaction inhibits transcription and translation to ribonucleic acid (RNA) .
Mode of Action
It is known to inhibitsuccinate oxidation and interfere with electron transport . By binding to nucleoproteins, it suppresses the lupus erythematosus cell factor and acts as a strong inhibitor of cholinesterase .
Biochemical Pathways
Monodesethyl Quinacrine, Dihydrochloride affects several biochemical pathways. It has actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance . It also has actions on signaling proteins in the cytoplasm, particularly the NF-κB, p53, and AKT pathways .
Pharmacokinetics
The major metabolic pathway of Quinacrine is N-desethylation , which is mainly carried out by CYP3A4/5 . . In MDR1-knockout mice, brain levels of Quinacrine were significantly higher compared to wild-type mice, indicating that P-gp plays a critical role in transporting Quinacrine from the brain .
Result of Action
The molecular and cellular effects of Monodesethyl Quinacrine, Dihydrochloride’s action are complex and multifaceted. It has been found to have potent antiprion activity in vitro . It appears to interfere with the parasite’s metabolism , and fluorescence studies using Giardia suggest that the outer membranes may be involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Monodesethyl Quinacrine, Dihydrochloride. For instance, the compound’s ability to traverse the blood-brain barrier in mice is influenced by the presence of P-gp
生化分析
Biochemical Properties
Monodesethyl Quinacrine, Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nuclear proteins, where it influences the NF-κB, p53, and AKT pathways . Additionally, Monodesethyl Quinacrine, Dihydrochloride inhibits phospholipase A2, which is crucial in the arachidonic acid pathway . These interactions highlight its potential as an anti-cancer agent and its role in modulating inflammatory responses.
Cellular Effects
Monodesethyl Quinacrine, Dihydrochloride affects various types of cells and cellular processes. It has been shown to activate p53 in a diverse set of cell lines, including renal cell carcinomas, non-small cell lung carcinoma, colon and breast carcinomas, prostate adenocarcinomas, and fibrosarcomas . This activation leads to apoptosis and autophagy, impacting cell signaling pathways, gene expression, and cellular metabolism. Additionally, Monodesethyl Quinacrine, Dihydrochloride inhibits succinate oxidation and interferes with electron transport, further influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of Monodesethyl Quinacrine, Dihydrochloride involves several key interactions. It binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . This binding suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase. Furthermore, Monodesethyl Quinacrine, Dihydrochloride modulates signaling proteins in the cytoplasm, including the NF-κB, p53, and AKT pathways . These interactions contribute to its therapeutic potential in treating various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monodesethyl Quinacrine, Dihydrochloride change over time. Studies have shown that it has a stable profile in vitro, with minimal degradation . Long-term effects on cellular function have been observed, including the induction of drug-resistant prions in continuous treatment models . These findings highlight the importance of monitoring the temporal effects of Monodesethyl Quinacrine, Dihydrochloride in laboratory settings to understand its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of Monodesethyl Quinacrine, Dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to reduce prion levels in the brain without acute toxicity . At higher doses, it can lead to the formation of drug-resistant prions and other adverse effects . These findings emphasize the need for careful dosage optimization to balance therapeutic efficacy and potential toxicity.
Metabolic Pathways
Monodesethyl Quinacrine, Dihydrochloride is primarily metabolized by the cytochrome P450 enzyme CYP3A4/5 . The major metabolic pathway involves N-desethylation, which is crucial for its biotransformation and elimination . Additionally, P-glycoprotein plays a critical role in limiting its brain accumulation by transporting it out of the brain . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of Monodesethyl Quinacrine, Dihydrochloride.
Transport and Distribution
Monodesethyl Quinacrine, Dihydrochloride is transported and distributed within cells and tissues through various mechanisms. P-glycoprotein is a key transporter that limits its accumulation in the brain by actively transporting it out . This transport mechanism is crucial for maintaining its therapeutic levels in target tissues while preventing potential toxicity. Additionally, Monodesethyl Quinacrine, Dihydrochloride interacts with binding proteins that influence its localization and distribution within cells .
Subcellular Localization
The subcellular localization of Monodesethyl Quinacrine, Dihydrochloride is influenced by its interactions with various biomolecules. It is known to localize in the cytoplasm and nucleus, where it exerts its effects on DNA and RNA . Additionally, its interaction with nuclear proteins and signaling pathways further directs its localization to specific compartments within the cell . These localization patterns are essential for understanding its mechanism of action and therapeutic potential.
属性
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N-ethylpentane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-4-23-11-5-6-14(2)24-21-17-9-7-15(22)12-20(17)25-19-10-8-16(26-3)13-18(19)21/h7-10,12-14,23H,4-6,11H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRMAPKCAIMEDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662133 |
Source


|
| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-ethylpentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908844-46-2 |
Source


|
| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-ethylpentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
